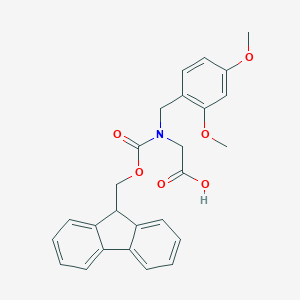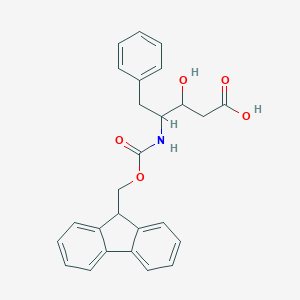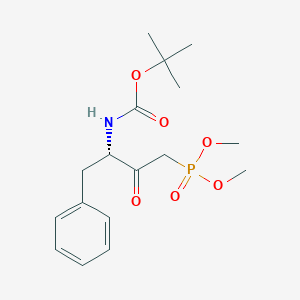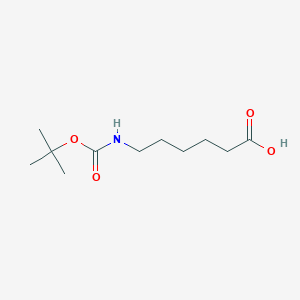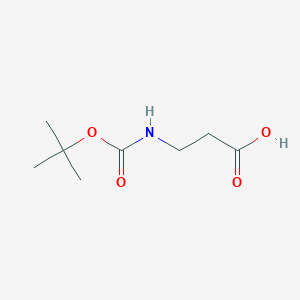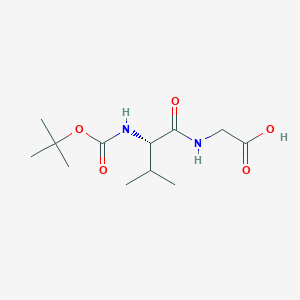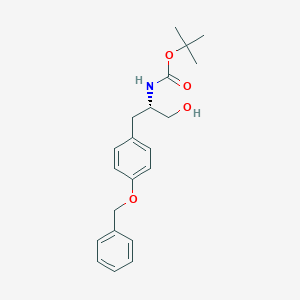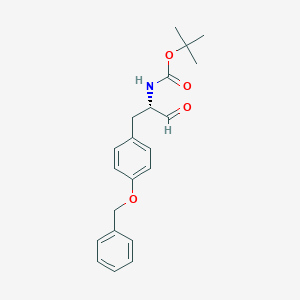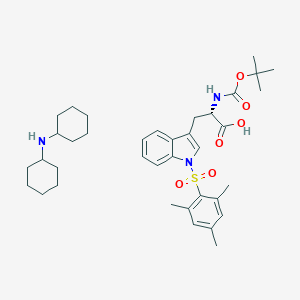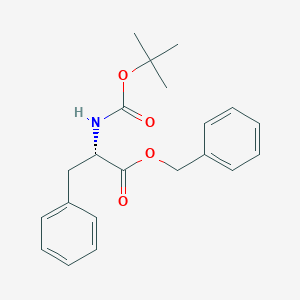
Boc-Phe-OBzl
描述
Benzyl (tert-butoxycarbonyl)-L-phenylalaninate, commonly known as Boc-Phe-OBzl, is a protected amino acid derivative used extensively in peptide synthesis. It is characterized by the presence of a benzyl ester and a tert-butoxycarbonyl (Boc) protecting group, which are crucial for its stability and reactivity in various chemical processes.
科学研究应用
Benzyl (tert-butoxycarbonyl)-L-phenylalaninate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary applications include:
Peptide Synthesis: Used as an intermediate in the synthesis of longer peptide sequences.
Drug Development: Utilized in the development of peptide-based drugs and therapeutic agents.
Nanomedicine: Employed in the self-assembly of peptide-based nanostructures for drug delivery and biomaterials.
生化分析
Biochemical Properties
N-tert-Butoxycarbonylphenylalanine benzyl ester plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during the peptide coupling process. For instance, it is often used with coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form peptide bonds. The compound’s Boc group provides stability and prevents unwanted side reactions, while the benzyl ester group can be selectively removed under mild conditions to yield the desired peptide product .
Cellular Effects
The effects of N-tert-Butoxycarbonylphenylalanine benzyl ester on cellular processes are primarily related to its role in peptide synthesis. It does not directly influence cell signaling pathways, gene expression, or cellular metabolism. Peptides synthesized using this compound can have significant biological activities and can modulate various cellular functions. For example, peptides containing phenylalanine residues can interact with cell surface receptors, enzymes, and other proteins, influencing cell signaling and metabolic pathways .
Molecular Mechanism
At the molecular level, N-tert-Butoxycarbonylphenylalanine benzyl ester exerts its effects through the formation of peptide bonds. The Boc group protects the amino group during the coupling reaction, preventing unwanted side reactions. The benzyl ester group protects the carboxyl group and can be removed under mild conditions to yield the free carboxyl group. This selective protection and deprotection mechanism allows for the precise synthesis of peptides with specific sequences and structures. The compound does not directly inhibit or activate enzymes but facilitates the formation of peptide bonds in a controlled manner .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of N-tert-Butoxycarbonylphenylalanine benzyl ester are critical factors. The compound is generally stable under standard storage conditions but can degrade over time if exposed to moisture or high temperatures. In peptide synthesis, the Boc group can be removed using acidic conditions, while the benzyl ester group can be removed using hydrogenation or other mild conditions. Long-term studies have shown that peptides synthesized using this compound retain their stability and biological activity over extended periods .
Dosage Effects in Animal Models
The effects of N-tert-Butoxycarbonylphenylalanine benzyl ester in animal models are primarily related to the peptides synthesized using this compound. Different dosages of these peptides can have varying effects on biological systems. For instance, low doses of a peptide may have minimal effects, while higher doses can lead to significant biological responses. Toxic or adverse effects are generally observed at very high doses, which can lead to unwanted side reactions or degradation of the peptide .
Metabolic Pathways
N-tert-Butoxycarbonylphenylalanine benzyl ester is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as peptidases and proteases during the synthesis and degradation of peptides. The Boc group is removed under acidic conditions, while the benzyl ester group is removed using hydrogenation or other mild conditions. These metabolic processes ensure the precise synthesis and degradation of peptides, allowing for the controlled release of biologically active compounds .
Transport and Distribution
Within cells and tissues, N-tert-Butoxycarbonylphenylalanine benzyl ester is transported and distributed based on its interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to interact with lipid membranes and other hydrophobic regions within cells. This interaction facilitates its transport and distribution to specific cellular compartments where peptide synthesis occurs. The compound’s localization and accumulation are influenced by its chemical properties and interactions with cellular components .
Subcellular Localization
The subcellular localization of N-tert-Butoxycarbonylphenylalanine benzyl ester is primarily within the endoplasmic reticulum and Golgi apparatus, where peptide synthesis occurs. The compound’s Boc and benzyl ester groups provide stability and protection during the synthesis process, ensuring that the peptide is correctly assembled. Post-translational modifications and targeting signals direct the synthesized peptides to specific compartments or organelles, where they exert their biological functions .
准备方法
Synthetic Routes and Reaction Conditions
Benzyl (tert-butoxycarbonyl)-L-phenylalaninate is typically synthesized through a multi-step process involving the protection of the amino group and the esterification of the carboxyl group. The synthesis begins with the protection of the amino group of L-phenylalanine using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This reaction forms the Boc-protected amino acid. The carboxyl group is then esterified using benzyl alcohol in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to yield Boc-Phe-OBzl .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput reactors to ensure efficiency and consistency. The reaction conditions are optimized to maximize yield and purity, often involving rigorous control of temperature, pH, and reaction time .
化学反应分析
Types of Reactions
Benzyl (tert-butoxycarbonyl)-L-phenylalaninate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol, while the benzyl ester can be cleaved through hydrogenation or catalytic transfer hydrogenation
Coupling Reactions: It can participate in peptide coupling reactions, forming amide bonds with other amino acids or peptides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions.
Deprotection: Trifluoroacetic acid, hydrochloric acid, hydrogenation catalysts.
Coupling: Dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide
Major Products
Hydrolysis: L-phenylalanine and benzyl alcohol.
Deprotection: L-phenylalanine and tert-butyl alcohol.
Coupling: Peptide chains with Boc-Phe-OBzl as a building block
作用机制
The mechanism of action of Benzyl (tert-butoxycarbonyl)-L-phenylalaninate primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective coupling with other amino acids. Upon deprotection, the free amino group can participate in further reactions, facilitating the formation of peptide bonds. The benzyl ester provides stability to the carboxyl group, preventing premature hydrolysis .
相似化合物的比较
Benzyl (tert-butoxycarbonyl)-L-phenylalaninate is unique due to its specific combination of protecting groups, which offer both stability and reactivity. Similar compounds include:
Benzyl (tert-butoxycarbonyl)-L-leucinate: Similar structure but with a leucine residue instead of phenylalanine.
Benzyl (tert-butoxycarbonyl)-L-alaninate: Similar structure but with an alanine residue instead of phenylalanine.
These compounds share similar protective functionalities but differ in their amino acid residues, which can influence their reactivity and applications in peptide synthesis.
属性
IUPAC Name |
benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-21(2,3)26-20(24)22-18(14-16-10-6-4-7-11-16)19(23)25-15-17-12-8-5-9-13-17/h4-13,18H,14-15H2,1-3H3,(H,22,24)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGXOZTZHRIZRO-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40985206 | |
| Record name | Benzyl N-[tert-butoxy(hydroxy)methylidene]phenylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40985206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66617-58-1 | |
| Record name | N-tert-Butoxycarbonylphenylalanine benzyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066617581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl N-[tert-butoxy(hydroxy)methylidene]phenylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40985206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



